4-Iodo-2-nitro-6-(trifluoromethoxy)aniline
Description
4-Iodo-2-nitro-6-(trifluoromethoxy)aniline is a substituted aniline derivative featuring three distinct functional groups:
- Iodo at position 4 (electron-withdrawing, facilitates cross-coupling reactions).
- Nitro at position 2 (strongly electron-withdrawing, directs further substitution meta).
- Trifluoromethoxy at position 6 (moderately electron-withdrawing, enhances metabolic stability in pharmaceuticals).
This compound is likely used as a synthetic intermediate in medicinal chemistry or agrochemical research due to its reactive iodine and nitro groups, which allow for further functionalization.
Properties
Molecular Formula |
C7H4F3IN2O3 |
|---|---|
Molecular Weight |
348.02 g/mol |
IUPAC Name |
4-iodo-2-nitro-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4F3IN2O3/c8-7(9,10)16-5-2-3(11)1-4(6(5)12)13(14)15/h1-2H,12H2 |
InChI Key |
AANCLRWVJAFNBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline typically involves multiple steps:
Nitration: The starting material, 4-iodoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Purification: The final product is purified using recrystallization or column chromatography to obtain this compound in high purity
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-nitro-6-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as cyanide or thiol groups, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substituting Agents: Sodium cyanide, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Iodo-2-amino-6-(trifluoromethoxy)aniline.
Substitution: 4-Cyano-2-nitro-6-(trifluoromethoxy)aniline.
Oxidation: Quinone derivatives of this compound.
Scientific Research Applications
4-Iodo-2-nitro-6-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Trifluoromethoxy vs. Trifluoromethyl
Halogen Replacement (Iodo vs. Bromo/Chloro)
Positional Isomerism
- 4-(Trifluoromethoxy)aniline (CAS 461-82-5): Simplest analog lacking iodine and nitro groups.
- Reactivity: Primarily used in coupling reactions (e.g., Ullmann or Buchwald-Hartwig), but absence of nitro/trifluoromethoxy reduces versatility.
Physicochemical Properties
*Calculated based on formula C₇H₄F₃INO₃.
Biological Activity
4-Iodo-2-nitro-6-(trifluoromethoxy)aniline is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a complex structure characterized by the presence of iodine, nitro, and trifluoromethoxy substituents on an aniline core, which enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is . The unique combination of substituents contributes to its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.02 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Iodine, Nitro, Trifluoromethoxy |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting microbial growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Potential
In addition to its antimicrobial activity, this compound has been investigated for potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The trifluoromethoxy group is believed to play a role in enhancing the compound's cytotoxicity against specific cancer cell lines.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) value indicative of strong antibacterial activity.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 30 Pseudomonas aeruginosa 25 - Cytotoxicity Assays : In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7), where the compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant cytotoxic effects.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound may induce reactive oxygen species (ROS) production, leading to oxidative stress-mediated cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
